molecular formula C24H23N3O4S B15151931 N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide

N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B15151931
M. Wt: 449.5 g/mol
InChI Key: KNKZKVIVURMDBJ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and a methanesulfonamide group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methanesulfonamide Group: This step involves the reaction of the quinoxaline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-methylbenzyl Group: This can be done through a nucleophilic substitution reaction where the quinoxaline derivative reacts with 4-methylbenzyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the biological activity of the quinoxaline core.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry:

  • Potential use in the development of new materials with specific properties, such as enhanced solubility or reactivity.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide exerts its effects is likely related to its ability to interact with biological molecules. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The methanesulfonamide group can enhance the compound’s solubility, allowing it to more effectively reach its molecular targets.

Comparison with Similar Compounds

    N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide: can be compared to other quinoxaline derivatives, such as:

Uniqueness:

  • The presence of the methanesulfonamide group in this compound enhances its solubility and reactivity compared to other quinoxaline derivatives.
  • The 4-methylbenzyl group provides additional steric and electronic effects, potentially altering the compound’s biological activity and reactivity.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]methanesulfonamide

InChI

InChI=1S/C24H23N3O4S/c1-17-7-9-18(10-8-17)15-27(32(2,30)31)20-13-11-19(12-14-20)24(29)26-16-23(28)25-21-5-3-4-6-22(21)26/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

KNKZKVIVURMDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)S(=O)(=O)C

Origin of Product

United States

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